1-Methylthymine
Overview
Description
Synthesis Analysis
The synthesis of 1-Methylthymine and its complexes has been explored through various chemical reactions. For instance, heteronuclear complexes involving 1-Methylthymine with transition metals like platinum and silver have been prepared, showcasing the molecule's ability to bind with metals through specific atoms such as N3 and O4 (Lippert & Neugebauer, 1980).
Molecular Structure Analysis
The molecular structure of 1-Methylthymine has been determined through various techniques, including gas electron diffraction (GED) and coupled cluster computations, revealing insights into its equilibrium structure and the effects of methylation on the flexibility and deformation of the pyrimidine ring (Vogt, Marochkin, & Rykov, 2015).
Chemical Reactions and Properties
1-Methylthymine participates in unique chemical reactions, such as forming complexes with transition metals. These reactions not only reveal the molecule's chemical behavior but also its potential in creating novel structures with specific properties. For example, the formation of heteronuclear complexes with cis-Pt(NH3)2+2 and Ag+ binding at N(3) and O(4), respectively, demonstrates its versatile chemical properties (Lippert & Neugebauer, 1980).
Physical Properties Analysis
Investigations into the vibrational spectra of 1-Methylthymine, through matrix isolation, solid-state, and theoretical studies, have provided detailed insights into its physical properties. These studies help in understanding the molecule's behavior under different conditions and its interactions with other molecules (Morzyk-Ociepa, Nowak, & Michalska, 2004).
Chemical Properties Analysis
The chemical properties of 1-Methylthymine, such as its ability to form hydrogen bonds and its reactivity towards electron addition or substitution, have been explored through neutron diffraction and spectroscopic methods. These studies highlight the molecule's role in biological systems and its potential applications in chemistry and biochemistry (Kvick, Koetzle, & Thomas, 1974).
Scientific Research Applications
1. Structural Analysis and Molecular Modeling
1-Methylthymine has been extensively studied for its structural properties, serving as a model for understanding the molecular dynamics of nucleobases. Vogt et al. (2015) employed gas electron diffraction and coupled cluster computations to determine the accurate equilibrium structure of 1-methylthymine, noting its role as a simple model of thymidine. This research revealed insights into the effects of methylation on the flexibility and deformation of the pyrimidine ring, important for understanding nucleobase behavior (Vogt, Marochkin, & Rykov, 2015).
2. Photodynamics and Excited-State Relaxation
Studies on the photoinduced excited-state relaxation dynamics of 1-methylthymine have been a focal point in understanding its photostability. Kunitski et al. (2011) and Nosenko et al. (2011) explored these dynamics using spectroscopy, contributing to the knowledge of how 1-methylthymine reacts to UV light. Their findings help in comprehending the stability and behavior of nucleobases under various light conditions, which is crucial in fields like photobiology and DNA repair mechanisms (Kunitski, Nosenko, & Brutschy, 2011) (Nosenko, Kunitski, & Brutschy, 2011).
3. Metal-Binding Interactions
Research into the metal-binding properties of 1-methylthymine has opened up potential applications in bioinorganic chemistry. Ruiz et al. (2007) synthesized and analyzed complexes of 1-methylthymine acting as a chelating ligand for palladium, demonstrating a novel metal-binding mode. This area of study is relevant for understanding and developing new types of metal-nucleobase interactions, which can have implications in medicinal chemistry and materials science (Ruiz et al., 2007).
4. Vibrational Spectroscopy and Molecular Interactions
Vibrational spectroscopy of 1-methylthymine provides valuable information on molecular interactions and bonding. Studies by Morzyk-Ociepa et al. (2004) and Petković et al. (2016) used spectroscopic techniques to explore the vibrational properties of 1-methylthymine, revealing details about hydrogen bonding and π-stacking interactions. These insights are crucial for understanding molecular behavior in various environments, including DNA and RNA structures (Morzyk-Ociepa, Nowak, & Michalska, 2004) (Petković, Ristić, & Etinski, 2016).
5. DNA Repair Mechanisms
The role of 1-methylthymine in DNA repair mechanisms has been investigated, particularly in the context of DNA damage caused by external agents. Koivisto et al. (2004) demonstrated that bacterial and human DNA dioxygenases can repair 3-methylthymine, a related compound, suggesting a potential pathway for repairing 1-methylthymine lesions as well. This research is crucial for understanding the cellular responses to DNA damage and for developing therapeutic strategies (Koivisto, Robins, Lindahl, & Sedgwick, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,5-dimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-8(2)6(10)7-5(4)9/h3H,1-2H3,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMIDMKPBOUSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194426 | |
Record name | 1-Methylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylthymine | |
CAS RN |
4160-72-9 | |
Record name | 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4160-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylthymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylthymine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-1,5-dimethyl-1,2-dihydropyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLTHYMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN6A9BRM5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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